N-(4-éthylphényl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

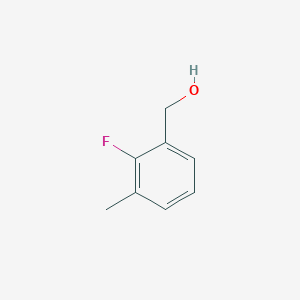

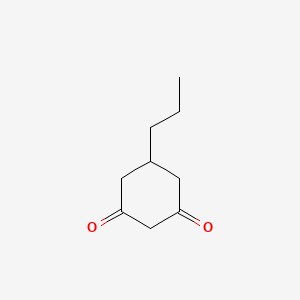

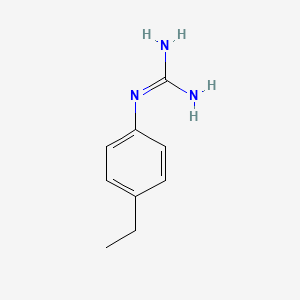

N-(4-ethylphenyl)guanidine: is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound consists of a guanidine group attached to a 4-ethylphenyl group, which influences its chemical properties and reactivity.

Applications De Recherche Scientifique

N-(4-ethylphenyl)guanidine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N-(4-ethylphenyl)guanidine is a guanidine derivative. Guanidine derivatives have been found to interact with various targets, including the Glutamate receptor ionotropic NMDA 1 (NMDAR1) . This receptor plays a crucial role in synaptic plasticity and memory function, making it a significant target for N-(4-ethylphenyl)guanidine.

Mode of Action

For instance, guanethidine, another guanidine derivative, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .

Biochemical Pathways

For example, guanethidine is known to affect the adrenergic transmission pathway

Pharmacokinetics

For instance, guanethidine is rapidly absorbed and distributed, with a half-life of about 7-8 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-ethylphenyl)guanidine would need to be studied to understand its bioavailability and pharmacokinetic behavior.

Result of Action

For instance, guanidine has been used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome because it increases acetylcholine release at nerve terminals .

Action Environment

The action environment of N-(4-ethylphenyl)guanidine is likely to be influenced by various factors, including the metabolic/contractile muscle phenotype; muscle fiber types and density/type of ion channels, sarcoplasmic reticulum, and mitochondria organization . These factors may have a profound impact on the levels and isoform expression pattern of Ca 2+ regulatory membrane proteins, thus reflecting regulation of calcium handling and contractile response in different types of muscle .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Classical Methods: The traditional synthesis of guanidines often involves the addition of amines to carbodiimides or the use of thioureas with thiophilic metal salts.

Transition Metal Catalysis: Recent developments have introduced transition metal-catalyzed methods for guanidine synthesis.

Industrial Production Methods: Industrial production of N-(4-ethylphenyl)guanidine typically employs scalable and efficient synthetic routes. One-pot synthesis approaches, which combine multiple steps into a single reaction vessel, are favored for their efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Oxidized derivatives of N-(4-ethylphenyl)guanidine.

Reduction: Reduced forms of the compound.

Substitution: Substituted guanidine derivatives.

Comparaison Avec Des Composés Similaires

- N-(4-methylphenyl)guanidine

- N-(4-chlorophenyl)guanidine

- N-(4-nitrophenyl)guanidine

Comparison:

- N-(4-ethylphenyl)guanidine is unique due to the presence of the ethyl group, which influences its steric and electronic properties. This can affect its reactivity and interaction with biological targets compared to other substituted guanidines .

- N-(4-methylphenyl)guanidine has a methyl group, which is smaller and less electron-donating than the ethyl group, potentially leading to different reactivity and binding affinities .

- N-(4-chlorophenyl)guanidine contains a chlorine atom, which is electron-withdrawing and can significantly alter the compound’s chemical behavior and biological activity .

- N-(4-nitrophenyl)guanidine has a nitro group, which is strongly electron-withdrawing, making it more reactive in certain chemical reactions and potentially altering its biological interactions .

Propriétés

IUPAC Name |

2-(4-ethylphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSZGPBYQCNGKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394482 |

Source

|

| Record name | N-(4-ethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111299-89-9 |

Source

|

| Record name | N-(4-ethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.